molecular formula C21H21N3O3S2 B2899675 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034207-35-5

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2899675
CAS RN: 2034207-35-5
M. Wt: 427.54
InChI Key: WMPYIUDHUMIFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .

Application: The compound can be used for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This process involves a radical approach and is paired with a Matteson–CH₂–homologation. Notably, it enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis

Overview: Total synthesis of natural products is a critical area of research. The compound’s unique structure allows for intriguing synthetic pathways.

Application: Researchers have employed the protodeboronation method in the formal total synthesis of specific natural products:

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-21(23-15-17-5-3-11-22-20(17)19-6-4-14-28-19)16-7-9-18(10-8-16)29(26,27)24-12-1-2-13-24/h3-11,14H,1-2,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYIUDHUMIFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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